molecular formula C14H19N5O3S B2716579 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379972-17-3

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2716579
CAS No.: 2379972-17-3
M. Wt: 337.4
InChI Key: LAICWCCMCUMLHI-UHFFFAOYSA-N
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Description

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound with the molecular formula C14H19N5O3S and a molecular weight of 337.4 This compound features a pyrimidine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a sulfonyl group and a methylpyrazolyl moiety

Preparation Methods

The synthesis of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the methylpyrazolyl moiety: This can be done through nucleophilic substitution reactions.

    Formation of the pyrimidine ring: This step may involve condensation reactions using appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine can be compared with other similar compounds, such as:

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a piperidine ring and lacks the sulfonyl group.

    4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound has a similar piperidine ring but differs in the substitution pattern and lacks the pyrimidine ring.

    4-[4-Morpholinyl(phenyl)methyl]morpholine: This compound features a morpholine ring and a phenyl group, differing significantly in structure from the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-18-10-13(8-17-18)23(20,21)19-7-2-4-12(9-19)11-22-14-15-5-3-6-16-14/h3,5-6,8,10,12H,2,4,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAICWCCMCUMLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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